molecular formula C30H22Br2N4O3 B11551810 4-bromo-2-[(E)-{2-[(5,5-diphenyl-4,5-dihydro-1H-pyrazol-3-yl)carbonyl]hydrazinylidene}methyl]phenyl 4-bromobenzoate

4-bromo-2-[(E)-{2-[(5,5-diphenyl-4,5-dihydro-1H-pyrazol-3-yl)carbonyl]hydrazinylidene}methyl]phenyl 4-bromobenzoate

Cat. No.: B11551810
M. Wt: 646.3 g/mol
InChI Key: WJOYEHKKVPQHLT-HNSNBQBZSA-N
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Description

4-BROMO-2-[(E)-{[(5,5-DIPHENYL-4,5-DIHYDRO-1H-PYRAZOL-3-YL)FORMAMIDO]IMINO}METHYL]PHENYL 4-BROMOBENZOATE is a complex organic compound that features a combination of brominated aromatic rings and a pyrazole moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-BROMO-2-[(E)-{[(5,5-DIPHENYL-4,5-DIHYDRO-1H-PYRAZOL-3-YL)FORMAMIDO]IMINO}METHYL]PHENYL 4-BROMOBENZOATE typically involves multiple steps. One common approach is the condensation of 4-bromobenzaldehyde with 5,5-diphenyl-4,5-dihydro-1H-pyrazole-3-carboxylic acid hydrazide under acidic conditions to form the corresponding hydrazone. This intermediate is then reacted with 4-bromobenzoic acid chloride in the presence of a base to yield the final product.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the reaction conditions to maximize yield and purity. This could include the use of automated reactors, precise temperature control, and continuous monitoring of reaction progress.

Chemical Reactions Analysis

Types of Reactions

4-BROMO-2-[(E)-{[(5,5-DIPHENYL-4,5-DIHYDRO-1H-PYRAZOL-3-YL)FORMAMIDO]IMINO}METHYL]PHENYL 4-BROMOBENZOATE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding quinones.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride, resulting in the formation of reduced derivatives.

    Substitution: The bromine atoms in the compound can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or chromium trioxide in acidic medium.

    Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction could produce alcohols or amines.

Scientific Research Applications

4-BROMO-2-[(E)-{[(5,5-DIPHENYL-4,5-DIHYDRO-1H-PYRAZOL-3-YL)FORMAMIDO]IMINO}METHYL]PHENYL 4-BROMOBENZOATE has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.

    Industry: Utilized in the production of advanced materials with specific properties, such as high thermal stability or unique electronic characteristics.

Mechanism of Action

The mechanism of action of 4-BROMO-2-[(E)-{[(5,5-DIPHENYL-4,5-DIHYDRO-1H-PYRAZOL-3-YL)FORMAMIDO]IMINO}METHYL]PHENYL 4-BROMOBENZOATE involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

    4-Bromophenyl ether: Shares the brominated aromatic ring structure but lacks the pyrazole moiety.

    5-Bromo-2-chloro-4’-ethoxydiphenylmethane: Contains similar brominated aromatic rings but differs in the substitution pattern and additional functional groups.

Uniqueness

4-BROMO-2-[(E)-{[(5,5-DIPHENYL-4,5-DIHYDRO-1H-PYRAZOL-3-YL)FORMAMIDO]IMINO}METHYL]PHENYL 4-BROMOBENZOATE is unique due to its combination of brominated aromatic rings and a pyrazole moiety, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C30H22Br2N4O3

Molecular Weight

646.3 g/mol

IUPAC Name

[4-bromo-2-[(E)-[(5,5-diphenyl-1,4-dihydropyrazole-3-carbonyl)hydrazinylidene]methyl]phenyl] 4-bromobenzoate

InChI

InChI=1S/C30H22Br2N4O3/c31-24-13-11-20(12-14-24)29(38)39-27-16-15-25(32)17-21(27)19-33-35-28(37)26-18-30(36-34-26,22-7-3-1-4-8-22)23-9-5-2-6-10-23/h1-17,19,36H,18H2,(H,35,37)/b33-19+

InChI Key

WJOYEHKKVPQHLT-HNSNBQBZSA-N

Isomeric SMILES

C1C(=NNC1(C2=CC=CC=C2)C3=CC=CC=C3)C(=O)N/N=C/C4=C(C=CC(=C4)Br)OC(=O)C5=CC=C(C=C5)Br

Canonical SMILES

C1C(=NNC1(C2=CC=CC=C2)C3=CC=CC=C3)C(=O)NN=CC4=C(C=CC(=C4)Br)OC(=O)C5=CC=C(C=C5)Br

Origin of Product

United States

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